molecular formula C13H14BrN3O B6460401 1-(6-bromoquinazolin-4-yl)piperidin-4-ol CAS No. 2549013-88-7

1-(6-bromoquinazolin-4-yl)piperidin-4-ol

Cat. No.: B6460401
CAS No.: 2549013-88-7
M. Wt: 308.17 g/mol
InChI Key: LRUFVNVQQXZTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromoquinazolin-4-yl)piperidin-4-ol is a heterocyclic compound featuring a quinazoline core substituted with a bromine atom at position 6 and a piperidin-4-ol moiety at position 3. This compound’s structural features make it a candidate for drug discovery, though its specific biological targets and activity remain to be fully elucidated.

Properties

IUPAC Name

1-(6-bromoquinazolin-4-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-9-1-2-12-11(7-9)13(16-8-15-12)17-5-3-10(18)4-6-17/h1-2,7-8,10,18H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUFVNVQQXZTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromoquinazolin-4-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Bromination: The quinazoline ring is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidin-4-ol Introduction: The brominated quinazoline is then reacted with piperidin-4-ol under basic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoquinazolin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The piperidin-4-ol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(6-bromoquinazolin-4-yl)piperidin-4-ol is C12H13BrN4OC_{12}H_{13}BrN_{4}O, with a molecular weight of approximately 303.16 g/mol. The compound features a quinazoline ring substituted with a bromine atom at the 6-position and a piperidine ring at the 4-position. This unique structure contributes to its biological activity.

ComponentStructure FeaturesPotential Activity
6-BromoquinazolineContains a brominated quinazoline ringAntitumor properties
PiperidineA cyclic amine linked to the quinazolineAntimicrobial and CNS activity

Scientific Research Applications

This compound has been investigated for several applications:

1. Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Mycobacterium abscessus, through its interaction with DNA gyrase, inhibiting bacterial growth and proliferation.
  • Antiviral Properties : Research indicates that it may possess antiviral activity against human coronaviruses, including SARS-CoV-2, making it a candidate for further investigation in the context of viral infections.

2. Cancer Research

  • Antitumor Activity : Studies have highlighted the potential of this compound as an anticancer agent, targeting specific pathways involved in tumor growth and proliferation. This includes its ability to induce apoptosis in cancer cells.

3. Chemical Biology

  • Inhibitor Development : The compound is being explored for its ability to inhibit various biological targets such as kinases and proteasomes, which are crucial in regulating cellular processes.

Case Studies

Several studies have documented the efficacy and applications of this compound:

Case Study 1: Antimicrobial Efficacy

  • A study demonstrated that this compound exhibited significant bactericidal activity against Mycobacterium abscessus, with effective inhibition observed at low concentrations. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and DNA gyrase.

Case Study 2: Antiviral Activity Against Coronaviruses

  • In vitro testing revealed that this compound effectively inhibited the replication of SARS-CoV-2 variants. The study involved assessing viral load reduction in infected cell lines following treatment with varying concentrations of the compound.

Mechanism of Action

The mechanism of action of 1-(6-bromoquinazolin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidin-4-ol moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperidin-4-ol Derivatives

Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives
Compound Name Core Structure/Substituents Biological Target/Activity Key Findings
1-(6-Bromoquinazolin-4-yl)piperidin-4-ol Quinazoline (6-Br) + piperidin-4-ol Undetermined (potential kinase/CNS targets) Structure suggests CNS penetrance potential due to piperidine hydroxyl .
Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) Pyrimidine-indole + piperidin-4-ol Tauopathy (CNS) High CNS MPO and BBB scores; superior brain penetrance vs. CBD-2115 .
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) Octylphenethyl + piperidin-4-ol Sphingosine kinase 1 (SK1) inhibitor 15-fold SK1/SK2 selectivity; hydroxyl position critical for selectivity .
PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol) Aryl-benzyl + piperidin-4-ol Mycobacterium tuberculosis (MmpL3 inhibitor) Potent anti-tubercular activity; structural analogs under investigation .
1-(4-Chloropyrimidin-2-yl)piperidin-4-ol Chloropyrimidine + piperidin-4-ol Undetermined (pharmaceutical intermediate) Halogen substitution may enhance electrophilic interactions .
1-(4-Trifluoromethylpyrimidin-2-yl)piperidin-4-ol Trifluoromethylpyrimidine + piperidin-4-ol Undetermined (kinase inhibition potential) Electron-withdrawing CF3 group improves metabolic stability .

Impact of Substituent Position and Functional Groups

  • Hydroxyl Position : In SK1 inhibitors (e.g., RB-005 vs. RB-019), shifting the hydroxyl from piperidin-4-ol to piperidin-3-ol reduced SK1/SK2 selectivity from 15-fold to 6.1-fold, highlighting the importance of stereoelectronic effects .
  • Linker Length : RB-024 (3-carbon linker) and RB-025 (4-carbon linker) demonstrated that elongation between the aryl group and piperidine modulates lipophilicity and target engagement .
  • Halogen vs. Alkyl Groups : Bromine in this compound may enhance target binding compared to alkyl chains (e.g., RB-005’s octyl group), which improve membrane permeability but reduce specificity .
  • Electron-Withdrawing Substituents : Trifluoromethyl groups (e.g., in 1-(4-trifluoromethylpyrimidin-2-yl)piperidin-4-ol) enhance metabolic stability and bioavailability compared to halogens like chlorine .

Pharmacokinetic and Pharmacodynamic Profiles

  • CNS Penetrance : Z3777013540’s indole-pyrimidine core and piperidin-4-ol group conferred high BBB permeability (CNS MPO score >4), a trait shared with this compound due to similar polarity .
  • Selectivity : PIPD1’s benzyl and trifluoromethyl groups contribute to its specificity for MmpL3 over human kinases, whereas RB-005’s octylphenethyl chain drives SK1 selectivity .
  • Synthetic Accessibility: Derivatives like 1-(4-((6-bromoimidazo[1,2-a]pyrazin-8-yl)amino)phenyl)-4-methylpiperidin-4-ol are synthesized via high-yield routes (87% yield), underscoring the feasibility of modifying the quinazoline-piperidine scaffold .

Biological Activity

The compound 1-(6-bromoquinazolin-4-yl)piperidin-4-ol is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a bromine atom at the 6th position of the quinazoline ring and a piperidine moiety with a hydroxyl group at the 4th position. The structural formula is represented as:

C12H12BrN3O\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}

This unique structure plays a crucial role in its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The quinazoline moiety is known for its role in enzyme inhibition, while the piperidine component enhances solubility and bioavailability. The compound's mechanism may involve:

  • Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.
  • Receptor Binding: The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing piperidine or pyrrolidine rings have shown significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 512 µg/mL .

CompoundMIC (µg/mL)Activity Level
This compoundTBDTBD
DMK-202Strong
DMK-160.5Very Strong

The table above illustrates potential comparisons based on MIC values from similar compounds, indicating that structural modifications can significantly impact activity.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. A study indicated that compounds with similar piperidine structures exhibit strong inhibition against these enzymes, which are crucial in neurological and gastrointestinal functions respectively .

Case Studies

  • Tuberculostatic Activity : A study evaluated the tuberculostatic activity of piperidine derivatives, including those structurally related to this compound. Results showed that certain derivatives exhibited MIC values comparable to standard drugs used against tuberculosis, demonstrating potential for further development .
  • Anticancer Properties : Research into quinazoline derivatives has revealed anticancer properties linked to their ability to inhibit cell proliferation in various cancer cell lines. The presence of the bromine atom and hydroxyl group enhances these effects by facilitating interactions with cancer-related targets .

Comparative Analysis

When comparing this compound with other related compounds, several key differences emerge:

Compound NameStructural FeaturesNotable Activities
1-(6-chloroquinazolin-4-yl)piperidin-4-olChlorine instead of BromineModerate Antimicrobial
1-(6-bromoquinazolin-4-yl)pyrrolidin-3-olPyrrolidine instead of PiperidineStronger Antimycobacterial Activity

This comparison highlights how slight variations in structure can lead to significant differences in biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.